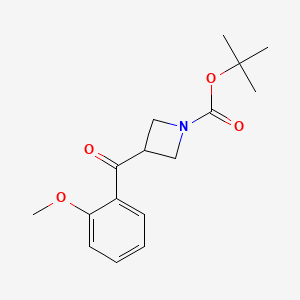
3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid tert-butyl ester is an organic compound with a complex structure that includes a benzoyl group, an azetidine ring, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of azetidine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with tert-butyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic hydrolysis conditions.
Major Products Formed
Oxidation: 2-Methoxybenzoic acid.
Reduction: 2-Methoxybenzyl alcohol.
Substitution: 3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid.
Scientific Research Applications
3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound’s benzoyl group can interact with enzymes or receptors, modulating their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzoic acid: Shares the methoxybenzoyl group but lacks the azetidine ring and tert-butyl ester.
2-Methoxybenzyl alcohol: Contains the methoxybenzyl group but lacks the azetidine ring and tert-butyl ester.
3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid: Similar structure but without the tert-butyl ester.
Uniqueness
3-(2-Methoxy-benzoyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a methoxybenzoyl group, an azetidine ring, and a tert-butyl ester.
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
tert-butyl 3-(2-methoxybenzoyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-11(10-17)14(18)12-7-5-6-8-13(12)20-4/h5-8,11H,9-10H2,1-4H3 |
InChI Key |
NPQIAUANEISGPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















